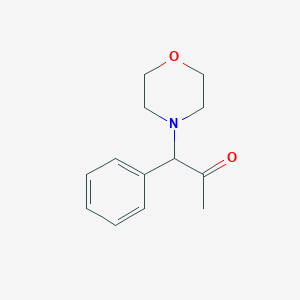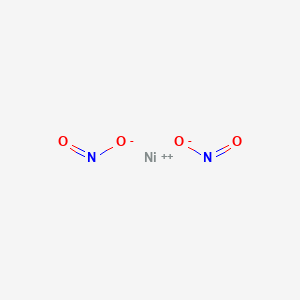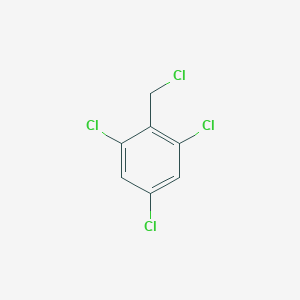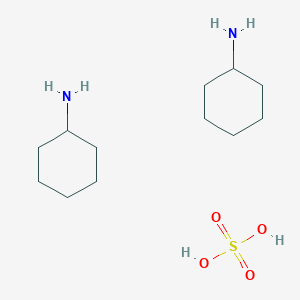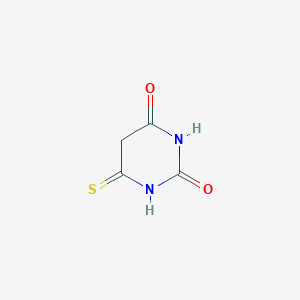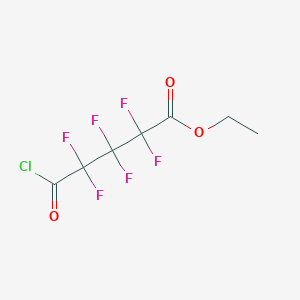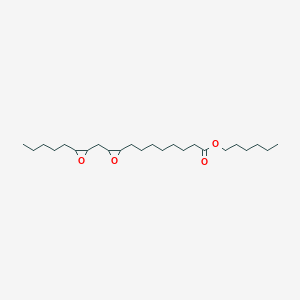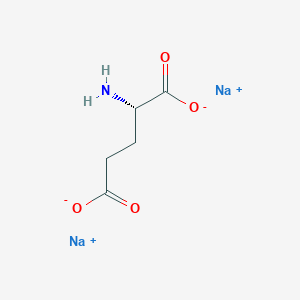
2-(3-Chlorophenyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)isoindoline-1,3-dione, also known as SU6656, is a synthetic compound that was first developed as a selective inhibitor of Src family kinases. Src kinases are a family of non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. SU6656 has since been used in various scientific research applications as a tool to investigate the role of Src kinases in various cellular processes.
Mecanismo De Acción
2-(3-Chlorophenyl)isoindoline-1,3-dione is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. Src kinases are activated by various extracellular signals, including growth factors, cytokines, and integrins, and are involved in the regulation of various downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. By inhibiting Src kinases, 2-(3-Chlorophenyl)isoindoline-1,3-dione can disrupt these signaling pathways and inhibit various cellular processes, including cell proliferation, migration, and invasion.
Efectos Bioquímicos Y Fisiológicos
2-(3-Chlorophenyl)isoindoline-1,3-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(3-Chlorophenyl)isoindoline-1,3-dione can inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis and cell cycle arrest. In vivo studies have shown that 2-(3-Chlorophenyl)isoindoline-1,3-dione can inhibit tumor growth and metastasis in various animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Chlorophenyl)isoindoline-1,3-dione in lab experiments is its selectivity for Src family kinases, which allows for specific inhibition of these kinases without affecting other signaling pathways. This can help to elucidate the specific role of Src kinases in various cellular processes. However, one limitation of using 2-(3-Chlorophenyl)isoindoline-1,3-dione is its potential off-target effects, as it may inhibit other kinases or signaling pathways at high concentrations. Additionally, the synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione is a multistep process that requires careful control of reaction conditions and purification steps, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research involving 2-(3-Chlorophenyl)isoindoline-1,3-dione. One direction is to investigate the role of Src kinases in other cellular processes, such as autophagy, DNA damage response, and immune cell function. Another direction is to develop more potent and selective inhibitors of Src kinases that can be used in clinical settings for the treatment of cancer and other diseases. Additionally, the use of 2-(3-Chlorophenyl)isoindoline-1,3-dione in combination with other targeted therapies or chemotherapy agents may provide a more effective treatment strategy for cancer patients.
Métodos De Síntesis
The synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione involves the reaction of 3-chloroaniline with phthalic anhydride to form 3-(3-chlorophenyl)phthalide, which is then converted to 2-(3-Chlorophenyl)isoindoline-1,3-dione through a series of reactions involving potassium carbonate, acetic anhydride, and phosphorus oxychloride. The synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure and stable product.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)isoindoline-1,3-dione has been used in various scientific research applications as a tool to investigate the role of Src kinases in various cellular processes. Src kinases have been implicated in the regulation of cell growth, differentiation, and survival, as well as in the development and progression of cancer. 2-(3-Chlorophenyl)isoindoline-1,3-dione has been used to study the role of Src kinases in cancer cell proliferation, migration, and invasion, as well as in angiogenesis and metastasis.
Propiedades
Número CAS |
16082-71-6 |
|---|---|
Nombre del producto |
2-(3-Chlorophenyl)isoindoline-1,3-dione |
Fórmula molecular |
C14H8ClNO2 |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
Clave InChI |
MIWPRIGNFUWKDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



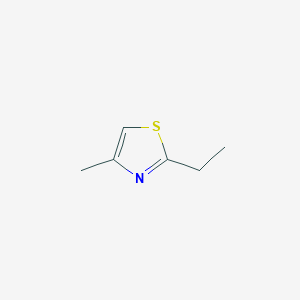
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
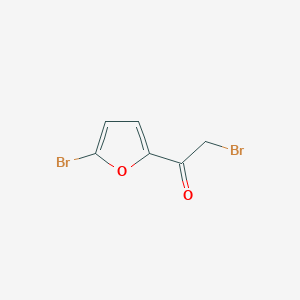
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
